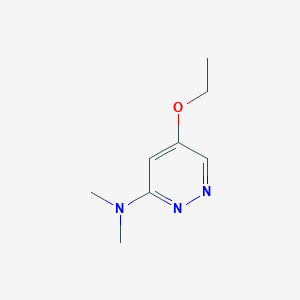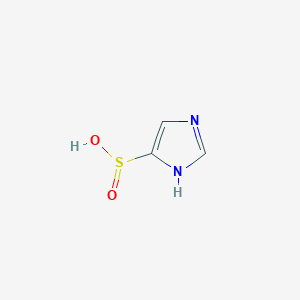![molecular formula C7H7N3O B13115112 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic aromatic compound that belongs to the class of imidazo[1,5-c]pyrimidines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic methodologies include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired heterocyclic compound in a single step.
Condensation Reactions: These reactions involve the formation of a bond between two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow synthesis and automated reaction systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Applications De Recherche Scientifique
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Modulation of Signaling Pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Recognized for its versatility and unique optical properties.
Pyrimido[4,5-c]pyridazine: Studied for its potential use in various chemical and biological applications.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
6-methylimidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-9-3-2-6-4-8-5-10(6)7(9)11/h2-5H,1H3 |
Clé InChI |
JBGUSEJUSZFTII-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=CN=CN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
